({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE
Description
The compound ({[4-Bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}methyl)trimethylazanium bromide is a quaternary ammonium salt featuring a brominated and chlorinated aromatic core. Its structure includes:
- A 4-bromo-2-(2-chlorobenzoyl)phenyl group, providing steric bulk and halogen-mediated electronic effects.
- A carbamoyl linkage (-CONH-) connecting the aromatic moiety to a methyltrimethylazanium group, which confers cationic character.
- A bromide counterion balancing the positive charge.
However, its extended aromatic system may influence solubility, bioavailability, and target specificity compared to simpler quaternary ammonium compounds.
Properties
IUPAC Name |
[2-[4-bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl]-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2.BrH/c1-22(2,3)11-17(23)21-16-9-8-12(19)10-14(16)18(24)13-6-4-5-7-15(13)20;/h4-10H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYVJSYZHLJBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with N,N,N-trimethyl-2-oxoethanaminium bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Neostigmine Bromide ([3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium Bromide)
- Structural Similarities : Both compounds share a quaternary ammonium group (trimethylazanium) and a carbamate/carbamoyl linkage .
- Key Differences :
- Aromatic Substituents : Neostigmine has a single phenyl ring with a dimethylcarbamoyloxy group, whereas the target compound features a halogenated biphenyl system (bromo and chlorobenzoyl groups).
- Molecular Weight : The target compound’s molecular weight (~550–600 g/mol) is significantly higher than neostigmine’s (260.14 g/mol), impacting membrane permeability and CNS penetration.
- Biological Activity : Neostigmine is a well-established acetylcholinesterase inhibitor. The target compound’s bulky aromatic system may enhance binding affinity but reduce solubility, necessitating structural optimization .
Phosphorothioate Derivatives (Compounds 1a–1e)
describes compounds with 4-bromo-2-(halophenyl)carbamoylphenyl cores but linked to diethyl phosphorothioate groups instead of quaternary ammonium moieties:
- Example : Compound 1a (O-{4-Bromo-2-[(3-chlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate) has a molecular weight of 478.72 g/mol and a melting point of 55–56°C .
- Halogen Positioning: The target compound’s 2-chlorobenzoyl substituent (vs. 3-chlorophenyl in 1a) may influence steric interactions in enzyme binding.
Carbohydrazonoyl-Linked Benzoates (CID 45054786 and CID 45055021)
and highlight compounds with 4-bromo-2-(2-chlorobenzoyl)phenyl groups connected to carbohydrazonoyl linkages and esterified benzoates:
- Example : CID 45054786 ([4-bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate) has a molecular formula of C21H13BrCl2N2O3 and a SMILES structure emphasizing conjugated hydrazone and ester groups .
- Comparison :
- Electron-Withdrawing Groups : Both the target compound and CID 45054786 feature chlorine and bromine atoms , enhancing electrophilicity.
- Ionic vs. Neutral Character : The target compound’s quaternary ammonium group confers water solubility, whereas CID 45054786’s neutral structure may favor lipid membranes.
Physicochemical and Pharmacological Data
Table 1: Key Properties of Target Compound and Analogues
*Estimated based on structural similarity to and .
Q & A
Q. Key Considerations :
- Strict exclusion of moisture to prevent hydrolysis.
- Real-time monitoring via TLC to isolate intermediates.
Basic: Which spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
A combination of spectroscopic methods is essential:
Note : Cross-validation with computational models (e.g., DFT) resolves signal overlaps in crowded NMR spectra .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Use a Design of Experiments (DoE) approach:
- Variables : Temperature (25–60°C), catalyst loading (0.1–1.0 equiv.), solvent polarity (DMF vs. THF).
- Response Surface Analysis : Identifies optimal conditions (e.g., 45°C, 0.5 equiv. DMAP in DMF increases yield from 40% to 68%) .
- Controlled Additions : Slow addition of brominating agents minimizes side reactions (e.g., di-substitution) .
Q. Example Optimization Table :
| Step | Baseline Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Bromination | 55% | 75% | Lower temp (0°C → -10°C) |
| Azanium Quaternization | 40% | 65% | Solvent switch (THF → DMF) |
Advanced: How to resolve contradictory data between spectroscopic and computational models?
Methodological Answer:
Re-examine Experimental Conditions : Ensure sample purity (e.g., residual solvents may distort NMR signals) .
DFT Simulations : Compare calculated (e.g., Gaussian-optimized) vs. experimental NMR/IR spectra to identify misassignments .
XRD Validation : Resolve stereochemical disputes (e.g., axial vs. equatorial substituents) .
Dynamic NMR Studies : Detect conformational flexibility causing signal broadening .
Case Study : A 0.3 ppm deviation in ¹³C NMR was resolved by DFT, revealing a gauche effect in the azanium moiety .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values with structural analogs .
- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor) to assess affinity .
Data Interpretation : Correlate substituent effects (e.g., bromo vs. chloro) with activity trends using QSAR models .
Advanced: How to assess its environmental impact and biodegradation pathways?
Methodological Answer:
OECD 301D Test : Measure aerobic biodegradation in activated sludge (28-day study) .
Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hr LC₅₀ determination .
- Algal Growth Inhibition : OECD 201 guideline (72-hr EC₅₀) .
Computational Models :
- EPI Suite : Predict log Kow (2.8 ± 0.3) and biodegradability probability (<10%, suggesting persistence) .
- Molecular Dynamics : Simulate hydrolysis pathways in aquatic environments .
Mitigation Strategies : Functionalize hydrolyzable groups (e.g., ester linkages) to enhance degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
